molecular formula C7H7BrN2O2 B13439920 (2-Amino-6-bromopyridin-4-YL)acetic acid

(2-Amino-6-bromopyridin-4-YL)acetic acid

Cat. No.: B13439920
M. Wt: 231.05 g/mol
InChI Key: LSSUYBSPTHSITB-UHFFFAOYSA-N
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Description

(2-Amino-6-bromopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, featuring both amino and bromine substituents on the pyridine ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-bromopyridin-4-YL)acetic acid typically involves the bromination of 2-amino-4-pyridineacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-6-bromopyridin-4-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Employ reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products:

Scientific Research Applications

(2-Amino-6-bromopyridin-4-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-6-bromopyridin-4-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but often include modulation of enzymatic activity or receptor signaling .

Comparison with Similar Compounds

  • ®-2-amino-2-(5-bromopyridin-2-yl)acetic acid
  • 2-(6-Bromopyridin-2-yl)acetic acid
  • 2-amino-6-bromopyridine

Comparison:

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-(2-amino-6-bromopyridin-4-yl)acetic acid

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

LSSUYBSPTHSITB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Br)CC(=O)O

Origin of Product

United States

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